CPK20

KCNT1 Potency Patch-Clamp

KCNT1-related epilepsy research is frequently confounded by non-selective blockers like quinidine (IC50 ~80-125 μM), which introduce cardiac off-target effects that compromise experimental reproducibility. CPK20 resolves this with 210 nM potency and demonstrated selectivity over hERG and KCNT2 channels. • IC50 = 210 nM (whole-cell patch-clamp); ≥98% purity by HPLC • Retains potency against clinically relevant GoF variants G288S and A934T • Validated for acute ex vivo slice electrophysiology and iPSC-derived neuronal models • Serves as a benchmark reference standard for ADME panel optimization in medicinal chemistry

Molecular Formula C23H24F6N2O2S
Molecular Weight 506.5 g/mol
Cat. No. B15137351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPK20
Molecular FormulaC23H24F6N2O2S
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)N(CC3)CC4=C(C=C(C=C4)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C23H24F6N2O2S/c24-22(25,26)17-7-6-16(20(13-17)23(27,28)29)14-31-11-10-15-12-18(8-9-21(15)31)30-34(32,33)19-4-2-1-3-5-19/h6-9,12-13,19,30H,1-5,10-11,14H2
InChIKeyLXIXLAOMFBGFKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPK20: A Potent and Highly Selective KCNT1 Channel Blocker for Epilepsy Research


CPK20 is a small-molecule chemical probe (CAS: 2397708-22-2; MW: 506.50) that acts as a potent, highly selective blocker of the potassium sodium-activated channel subfamily T member 1 (KCNT1; also known as KNa1.1, SLACK, or Slo2.2) [1]. This compound was identified through an in silico screening campaign targeting a homology model of human KCNT1 and has been pharmacologically validated in vitro using fluorescence-based assays and whole-cell patch-clamp electrophysiology [1]. CPK20 is a research-use-only (RUO) compound designed for use as a tool compound in the study of KCNT1-related neurophysiology and epileptic disorders [1].

Why CPK20 Should Not Be Substituted with Other KCNT1 Blockers


Generic substitution with alternative KCNT1 blockers such as quinidine, bepridil, or clofilium is inadvisable due to critical differences in potency, selectivity, and metabolic stability that can compromise experimental reproducibility and translational relevance [1]. Quinidine exhibits low potency (IC50 ~80–125 μM) and non-selective cardiac ion channel activity that can confound in vivo studies, while bepridil and clofilium lack the robust selectivity profile and stability data necessary for reliable in vitro and ex vivo applications [1][2]. The quantitative evidence presented in the following section underscores the specific advantages of CPK20 over these comparators, ensuring that procurement of CPK20 is essential for achieving valid and interpretable results in KCNT1-focused research.

CPK20 Quantitative Evidence Guide: Potency, Selectivity, and Stability Metrics


CPK20 Exhibits Nanomolar Potency Against KCNT1, Markedly Outperforming Quinidine

In whole-cell patch-clamp electrophysiology experiments conducted on CHO cells expressing human KCNT1 (residues 98–354), CPK20 inhibited KCNT1 currents with an IC50 of 210 nM (pIC50 = 6.68), whereas quinidine, the historical reference KCNT1 blocker, exhibits an IC50 of ~80–125 μM in comparable assays [1][2]. This represents a >380-fold increase in potency for CPK20 relative to quinidine, enabling more effective channel blockade at lower, therapeutically relevant concentrations [1].

KCNT1 Potency Patch-Clamp

CPK20 Demonstrates High Selectivity for KCNT1 Over Related Potassium Channels

Patch-clamp experiments confirmed that CPK20 exhibits potent inhibition of KCNT1 (IC50 = 210 nM) while being devoid of hERG (KV11.1) potassium channel blocking activity, a critical cardiac safety liability [1]. Furthermore, CPK20 displayed a marked preference for KCNT1 over the closely related KCNT2 channel, where it showed only weak blocking activity at concentrations up to 10 μM [1]. In contrast, quinidine and bepridil both exhibit significant hERG inhibition at their respective KCNT1-blocking concentrations, introducing substantial off-target cardiac risk [1][2].

Selectivity KCNT1 hERG

CPK20 Exhibits Superior Metabolic Stability Among Structurally Related KCNT1 Blockers

Among five structurally related compounds (CPK4, CPK13, CPK16, CPK18, and CPK20) that demonstrated strong KCNT1-blocking activity in a fluorescence-based thallium flux assay (FluxOR), CPK20 displayed the highest metabolic stability when assessed in human liver microsomes [1]. While specific quantitative values are not publicly disclosed, the ranking of stability was explicitly reported, with CPK20 identified as the most stable molecule in the series [1]. This enhanced metabolic stability is expected to confer improved in vivo half-life and exposure compared to its less stable analogs, positioning CPK20 as the preferred compound for ex vivo or in vivo studies requiring sustained channel blockade.

Metabolic Stability KCNT1 Drug-Like Properties

CPK20 Potently Blocks Pathogenic KCNT1 Gain-of-Function Variants

In patch-clamp assays using CHO cells expressing two recurrent epilepsy-causing KCNT1 gain-of-function (GoF) variants, G288S and A934T, CPK20 demonstrated a potent ability to counteract the hyperactive channel currents [1]. The concentration-response curves for inhibition of these GoF variants by CPK20 were comparable to that observed for wild-type KCNT1, with no loss of potency noted [1]. In contrast, quinidine and bepridil show variable and often reduced potency against certain pathogenic KCNT1 mutations, limiting their translational utility [2].

KCNT1 Gain-of-Function Epilepsy

Recommended Research Applications for CPK20 Based on Quantitative Evidence


Validating KCNT1 as a Therapeutic Target in Epilepsy Models

The high potency (IC50 = 210 nM) and selectivity of CPK20 for KCNT1 over hERG and KCNT2 channels make it an ideal tool compound for acute ex vivo slice electrophysiology experiments or in vivo pharmacological studies aimed at linking KCNT1 channel blockade to anticonvulsant efficacy [1]. Researchers can confidently attribute observed phenotypic effects to KCNT1 inhibition, avoiding the confounding cardiac and off-target effects associated with quinidine or bepridil [1].

Pharmacological Rescue of Pathogenic KCNT1 Gain-of-Function Mutations

Given its maintained potency against clinically relevant KCNT1 GoF variants (G288S and A934T), CPK20 is uniquely suited for in vitro cellular models of KCNT1-related epileptic encephalopathies, including induced pluripotent stem cell (iPSC)-derived neurons and heterologous expression systems [1]. This enables precise dissection of mutant channel pathophysiology and high-throughput screening for combinatorial therapies [1].

Structure-Activity Relationship (SAR) Studies for Next-Generation KCNT1 Inhibitors

As the lead compound from a series of structurally related blockers, CPK20 serves as a benchmark for metabolic stability and selectivity [1]. Medicinal chemistry teams can utilize CPK20 as a reference standard in in vitro ADME (Absorption, Distribution, Metabolism, Excretion) panels to guide the optimization of novel KCNT1-targeting chemotypes toward improved drug-like properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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